N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a chlorinated tetrahydrothiophene ring and a dimethoxybenzamide moiety.
Preparation Methods
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the chlorinated tetrahydrothiophene intermediate. This intermediate is then reacted with 3,5-dimethoxybenzoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxybenzamide can be compared with other similar compounds, such as:
- 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)propionamide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-19-9-3-8(4-10(5-9)20-2)13(16)15-12-7-21(17,18)6-11(12)14/h3-5,11-12H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORQNFGOJWBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CS(=O)(=O)CC2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.